molecular formula C22H25N3O2 B2504196 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide CAS No. 862807-01-0

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide

Cat. No. B2504196
CAS RN: 862807-01-0
M. Wt: 363.461
InChI Key: RFOHKDGSKMTJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blocking agents. It was first synthesized in the 1940s and has since been used in scientific research for its pharmacological effects.

Mechanism of Action

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine works by irreversibly binding to the alpha-adrenergic receptors, preventing the binding of norepinephrine and other catecholamines. This leads to vasodilation and decreased blood pressure. It also blocks the release of norepinephrine from the sympathetic nervous system.
Biochemical and Physiological Effects:
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine has been found to have several biochemical and physiological effects. It can cause vasodilation, decrease blood pressure, and decrease the release of norepinephrine from the sympathetic nervous system. It can also cause tachycardia, orthostatic hypotension, and reflex tachycardia.

Advantages and Limitations for Lab Experiments

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine has several advantages and limitations for lab experiments. One advantage is that it is a selective alpha-adrenergic blocking agent, meaning that it only affects the alpha-adrenergic receptors. This makes it useful for studying the effects of alpha-adrenergic receptors on the cardiovascular system. However, one limitation is that it is irreversible and can cause long-lasting effects. This can make it difficult to study the short-term effects of alpha-adrenergic receptor blockade.

Future Directions

There are several future directions for the study of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine. One direction is to study its effects on other physiological systems, such as the respiratory and digestive systems. Another direction is to study its effects on different types of alpha-adrenergic receptors, such as the alpha-1A and alpha-1B receptors. Additionally, more research could be done to develop new alpha-adrenergic blocking agents that are reversible and have fewer side effects.

Synthesis Methods

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine is synthesized by reacting 2-phenoxyacetic acid with 1-(2-methylprop-2-enyl) benzimidazole in the presence of thionyl chloride. The resulting compound is then treated with propylamine to produce N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine.

Scientific Research Applications

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamidemine has been used in scientific research to study its effects on the alpha-adrenergic receptors. It has been found to block the alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation and decreased blood pressure. This compound has also been used to study its effects on the sympathetic nervous system, as it can block the release of norepinephrine.

properties

IUPAC Name

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17(2)15-25-20-12-7-6-11-19(20)24-21(25)13-8-14-23-22(26)16-27-18-9-4-3-5-10-18/h3-7,9-12H,1,8,13-16H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHKDGSKMTJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.